

Spectroscopic and Synthetic Profile of 6-Bromo-2-benzothiazolinone: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-benzothiazolinone

Cat. No.: B1266275

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For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for the key heterocyclic compound, **6-Bromo-2-benzothiazolinone**. This document consolidates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside a discussion of relevant synthetic methodologies, to serve as a foundational resource for its application in medicinal chemistry and materials science.

Spectroscopic Data Summary

The unique structural features of **6-Bromo-2-benzothiazolinone** give rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

While a complete, published high-resolution spectrum for **6-Bromo-2-benzothiazolinone** is not readily available in the public domain, data from structurally analogous compounds, such as various substituted bromobenzothiazoles, can be used to predict the expected chemical shifts and coupling patterns.

Table 1: Predicted ^1H NMR Spectral Data for **6-Bromo-2-benzothiazolinone**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~7.5 - 7.7	d	~8.5
H-5	~7.3 - 7.5	dd	~8.5, ~2.0
H-7	~7.8 - 8.0	d	~2.0
N-H	~10.0 - 12.0	br s	-

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data for **6-Bromo-2-benzothiazolinone**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O	~170 - 175
C-3a	~135 - 140
C-4	~125 - 130
C-5	~128 - 133
C-6	~115 - 120
C-7	~120 - 125
C-7a	~130 - 135

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual experimental values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **6-Bromo-2-benzothiazolinone** is characterized by absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for **6-Bromo-2-benzothiazolinone**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3100 - 3300	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=O Stretch (Amide)	1680 - 1720	Strong
C=C Stretch (Aromatic)	1550 - 1600	Medium
C-N Stretch	1200 - 1350	Medium
C-Br Stretch	500 - 600	Medium

Mass Spectrometry (MS)

The mass spectrum of **6-Bromo-2-benzothiazolinone**, with a molecular formula of C₇H₄BrNOS and a molecular weight of approximately 230.08 g/mol, would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for **6-Bromo-2-benzothiazolinone**

Ion	Predicted m/z
[M] ⁺	229/231
[M+H] ⁺	230/232
[M+Na] ⁺	252/254

Experimental Protocols

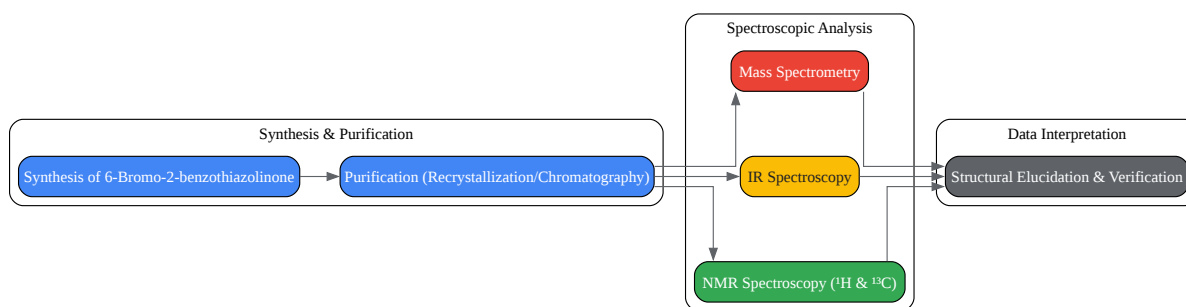
A definitive, published experimental protocol for the direct synthesis of **6-Bromo-2-benzothiazolinone** is not widely available. However, a plausible synthetic route can be extrapolated from the synthesis of related benzothiazole derivatives. A common approach involves the cyclization of a substituted aminothiophenol.

Hypothetical Synthetic Protocol:

A potential synthesis could involve the reaction of 2-amino-5-bromothiophenol with a carbonyl source, such as phosgene or a phosgene equivalent, leading to the cyclization and formation of the 2-benzothiazolinone ring system. The reaction would likely be carried out in an inert solvent and may require a base to facilitate the cyclization. Purification would typically be achieved through recrystallization or column chromatography.

General Spectroscopic Analysis Workflow:

The characterization of the synthesized **6-Bromo-2-benzothiazolinone** would follow a standard analytical workflow.



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Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

Conclusion

This technical guide provides a consolidated yet predictive overview of the spectroscopic properties and synthetic considerations for **6-Bromo-2-benzothiazolinone**. While direct

experimental data remains somewhat elusive in publicly accessible literature, the analysis of structurally related compounds offers valuable insights for researchers. Further experimental work is necessary to definitively establish the precise spectroscopic parameters and to optimize a reliable synthetic protocol for this important heterocyclic scaffold. This foundational information is intended to aid in the design of new molecules with potential applications in drug discovery and materials science.

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